4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione

Description

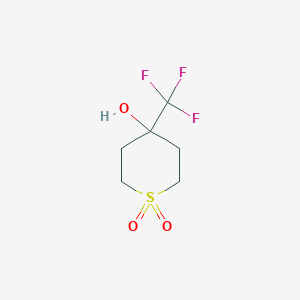

4-Hydroxy-4-(trifluoromethyl)-1λ⁶-thiane-1,1-dione is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring with two sulfonyl groups (1,1-dione) and substituents at the 4-position: a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group. Though direct synthesis data for this compound are absent in the provided evidence, analogous thiane-1,1-dione derivatives (e.g., 4-acetyl and 4-aryl variants) suggest synthetic routes involving nucleophilic substitution or cyclization reactions .

Properties

Molecular Formula |

C6H9F3O3S |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

1,1-dioxo-4-(trifluoromethyl)thian-4-ol |

InChI |

InChI=1S/C6H9F3O3S/c7-6(8,9)5(10)1-3-13(11,12)4-2-5/h10H,1-4H2 |

InChI Key |

XCMBHFDPNMMTNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CCC1(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction proceeds through successive oxidation and dehydration steps to form the desired trifluoromethyl-substituted hydroxysulfides . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Scientific Research Applications

4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in understanding enzyme mechanisms and protein-ligand interactions.

Medicine: Its derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and distribution within biological systems. This group also contributes to the compound’s stability and resistance to metabolic degradation, making it an effective agent in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Key analogues and their properties are summarized below:

*Calculated based on structural analogy.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the target compound increases electrophilicity at adjacent positions compared to the acetyl (-COCH₃) or hydroxyphenyl groups, which may influence reactivity in substitution reactions .

- Lipophilicity : The -CF₃ group enhances membrane permeability relative to polar substituents like -OH or piperazine .

- Hydrogen Bonding: The hydroxyl group in the target compound and 2-(4-hydroxyphenyl) analogue enables stronger hydrogen bonding than non-polar groups (e.g., -F or -COCH₃), impacting solubility and crystal packing .

Spectral Data Comparison

NMR and MS data from analogous compounds highlight substituent-driven trends:

¹H-NMR Shifts:

- Hydroxyl Protons: In 2-(4-hydroxyphenyl)-1λ⁶-thiane-1,1-dione, the phenolic -OH appears at δ 9.8–10.2 ppm (broad), whereas aliphatic -OH in the target compound may resonate at δ 2.5–4.0 ppm, depending on hydrogen bonding .

- Trifluoromethyl Proximity : In erythro-4d (), -CF₃ causes deshielding of adjacent protons (δ 3.8–4.2 ppm). Similar effects are expected for the target compound’s C-3 and C-5 protons .

¹³C-NMR Shifts:

- CF₃ Carbon : Typically appears at δ 120–125 ppm (q, J = 280–320 Hz for C-F coupling) .

- Sulfonyl Carbons : Thiane-1,1-dione carbonyls resonate at δ 190–210 ppm, unaffected by substituents .

Mass Spectrometry:

- Target Compound : Expected [M+H]⁺ at m/z 217.1 (C₆H₈F₃O₃S).

- 4-Acetyl Analogue : Observed [M+H]⁺ at m/z 175.1 (C₇H₁₁O₃S) .

Q & A

Basic: What are the critical reaction parameters to optimize during the synthesis of 4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione?

Methodological Answer:

Key parameters include:

- Temperature and Solvent Selection : Reactions often require dichloromethane or ethanol as solvents, with temperature controlled between 20–80°C to balance reaction rate and byproduct formation .

- Catalyst Use : Triethylamine (Et3N) is commonly employed to enhance reaction efficiency, particularly in amidation or cyclization steps .

- Reaction Time : Extended reaction times (e.g., 3 days for phosphazene derivatives) may be necessary for complete conversion, monitored via thin-layer chromatography (TLC) .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Utilize silica gel columns with gradient elution (e.g., ethyl acetate/hexane) to separate impurities, as demonstrated in phosphazene derivative purification .

- Recrystallization : A 1:1 acetic acid/water mixture is effective for obtaining high-purity crystalline products .

- Filtration : Remove triethylammonium chloride salts by vacuum filtration before solvent evaporation .

Advanced: How can computational chemistry resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

- DFT/HF Calculations : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate proposed structures, as applied to biphenyl derivatives .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by correlating experimental XRD patterns with computational models .

- Molecular Docking : Investigate discrepancies in biological activity predictions by simulating ligand-receptor interactions .

Advanced: What strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

- Continuous Flow Reactors : Maintain precise control over temperature and mixing to minimize byproducts, as used in industrial-scale amide synthesis .

- In Situ Monitoring : Implement real-time techniques like TLC or inline NMR to detect intermediates and adjust conditions dynamically .

- Catalyst Optimization : Screen alternative catalysts (e.g., polymer-supported bases) to improve selectivity and reduce waste .

Basic: How should researchers validate the purity of this compound?

Methodological Answer:

- Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm) and a methanol/water mobile phase to assess purity (>95%) .

- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

- Elemental Analysis : Confirm elemental composition (C, H, N, S) within ±0.4% of theoretical values .

Advanced: How can reaction mechanisms for trifluoromethyl group incorporation be experimentally verified?

Methodological Answer:

- Isotopic Labeling : Use <sup>18</sup>O or <sup>2</sup>H isotopes to track trifluoromethyl group migration during hydrolysis or oxidation .

- Kinetic Studies : Measure rate constants under varying pH and temperature to propose intermediate states .

- Spectroscopic Trapping : Identify transient species via low-temperature NMR or EPR spectroscopy .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) during synthesis .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats due to potential solvent flammability (e.g., THF) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers .

Advanced: How can green chemistry principles improve the sustainability of its synthesis?

Methodological Answer:

- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalytic Recycling : Immobilize triethylamine on mesoporous silica to reduce catalyst waste .

- Energy Efficiency : Adopt microwave-assisted synthesis to reduce reaction time and energy consumption by 40–60% .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>19</sup>F NMR : Identify trifluoromethyl (-CF3) groups via characteristic splitting patterns (δ = 110–120 ppm for <sup>19</sup>F) .

- FT-IR Analysis : Detect sulfone (S=O) stretches near 1300–1350 cm<sup>−1</sup> and hydroxyl (-OH) bands at 3200–3600 cm<sup>−1</sup> .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with accuracy <5 ppm .

Advanced: How to address conflicting bioactivity data in pharmacological studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC50 values across multiple cell lines to identify cell-type-specific effects .

- Metabolic Stability Assays : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .

- Protein Binding Studies : Use surface plasmon resonance (SPR) to measure binding affinities and validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.